molecular formula C4H13ClN2O B1432141 (2-Ethoxyethyl)hydrazine dihydrochloride CAS No. 809282-62-0

(2-Ethoxyethyl)hydrazine dihydrochloride

Cat. No.: B1432141
CAS No.: 809282-62-0
M. Wt: 140.61 g/mol
InChI Key: WZRLUGCDAWAPNK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Experimental NMR data for this compound is limited in public databases. However, predictions based on its structure suggest:

  • ¹H NMR :
    • Ethoxy group protons: δ 1.2 ppm (CH₃), 3.4–3.6 ppm (OCH₂).
    • Hydrazine protons: δ 2.5–3.5 ppm (NH–NH₂), broadened due to hydrogen bonding and exchange effects.
  • ¹³C NMR :
    • Ethoxy carbons: δ 15–18 ppm (CH₃), 65–70 ppm (OCH₂).
    • Hydrazine-attached CH₂: δ 45–50 ppm.

Table 2: Predicted NMR chemical shifts

Group ¹H Shift (ppm) ¹³C Shift (ppm)
CH₃ (ethoxy) 1.2 15–18
OCH₂ (ethoxy) 3.4–3.6 65–70
NH–NH₂ (hydrazine) 2.5–3.5
CH₂–NH 2.8–3.2 45–50

Infrared (IR) and Raman Spectroscopy

IR and Raman spectra are critical for identifying functional groups:

  • IR absorption bands :
    • N–H stretches: 3200–3400 cm⁻¹ (broad, hydrazine).
    • C–O–C asymmetric stretch: 1100–1150 cm⁻¹ (ethoxy group).
    • N–N stretch: 950–1050 cm⁻¹.
  • Raman active modes :
    • Symmetric C–O–C stretch: 1060–1080 cm⁻¹.
    • Skeletal vibrations of the hydrazine backbone: 500–600 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the dihydrochloride salt likely loses HCl molecules before fragmentation:

  • Parent ion : m/z 177 (M⁺, negligible due to instability).
  • Major fragments :
    • m/z 140.5: [M – 2HCl + H]⁺ (C₄H₁₂N₂O⁺).
    • m/z 104: [C₄H₁₀N₂O]⁺ (loss of ethoxy group).
    • m/z 72: [CH₂NH–NH₂]⁺.

Figure 1: Proposed fragmentation pathway

  • Initial loss of HCl (m/z 177 → 141.5).
  • Cleavage of the ethoxyethyl chain (m/z 141.5 → 104).
  • Further decomposition to smaller ions (e.g., m/z 72).

Properties

CAS No.

809282-62-0

Molecular Formula

C4H13ClN2O

Molecular Weight

140.61 g/mol

IUPAC Name

2-ethoxyethylhydrazine;hydrochloride

InChI

InChI=1S/C4H12N2O.ClH/c1-2-7-4-3-6-5;/h6H,2-5H2,1H3;1H

InChI Key

WZRLUGCDAWAPNK-UHFFFAOYSA-N

SMILES

CCOCCNN.Cl.Cl

Canonical SMILES

CCOCCNN.Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Preparation of Acetylated Hydrazine Intermediate

  • Reagents: Acetylhydrazide, alkali base (triethylamine, sodium acetate, or potassium dihydrogen phosphate), catalyst (e.g., chloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-yl] copper(I)).
  • Solvent: Organic solvents such as tetrahydrofuran, acetonitrile, dioxane, or N,N-dimethylformamide.
  • Procedure:

    • At 0°C, acetylhydrazide, base, and catalyst are dissolved in the solvent.
    • Bromoalkyl ether (e.g., bromoethane for ethylhydrazine, or 2-bromoethoxyethane for 2-ethoxyethyl derivative) is added dropwise under temperature control.
    • After addition, the mixture is stirred at 20°C for 12 hours.
    • The solvent is then removed under reduced pressure, and the acetylated hydrazine intermediate is isolated.
  • Yield: For ethylhydrazine intermediate, yields up to 88.39% have been reported, indicating high efficiency.

Conversion to Dihydrochloride Salt

  • Reagents: Concentrated hydrochloric acid.
  • Solvent: Methanol or other suitable solvents.
  • Procedure:

    • The acetylated hydrazine intermediate is dissolved in the solvent at 20°C.
    • Concentrated hydrochloric acid is added dropwise.
    • The mixture is heated to 60°C and stirred for 4 hours to remove the acetyl protecting group and form the dihydrochloride salt.
    • The solvent is evaporated under reduced pressure to obtain the pure dihydrochloride salt.
  • Yield: This step typically achieves yields around 99%, demonstrating excellent conversion efficiency.

Reaction Conditions and Optimization

Step Temperature (°C) Time Solvent(s) Base/Catalyst Yield (%)
Acetylated hydrazine formation 0 to 20 12 hours Tetrahydrofuran, acetonitrile, dioxane, DMF Triethylamine, sodium acetate, potassium dihydrogen phosphate, Cu(I) catalyst ~88.4
Dihydrochloride formation 20 to 60 4 hours Methanol or similar Concentrated HCl ~99

Adaptation for (2-Ethoxyethyl)hydrazine Dihydrochloride

While the above method describes ethylhydrazine dihydrochloride synthesis, the preparation of this compound would follow a similar pathway, substituting bromoethane with 2-bromoethyl ether (2-bromoethoxyethane) in the alkylation step. This substitution introduces the ethoxyethyl group.

Alternative Methods and Considerations

  • Hydrolysis of Hydrazine Derivatives: Other patents (e.g., EP0153168A2) describe hydrazine hydrohalide preparation via hydrolysis of benzophenone-azine intermediates in the presence of hydrohalic acids and catalysts. This method is more complex and involves catalyst recovery and pH adjustments but can be adapted for hydrazine derivatives.

  • Catalyst and Solvent Selection: The choice of catalyst and solvent critically affects yield and purity. Copper-based catalysts and polar aprotic solvents like DMF or tetrahydrofuran are preferred for effective alkylation.

  • Industrial Scale: The method from CN112624938B emphasizes the use of cheap, readily available raw materials and mild conditions, making it suitable for industrial-scale production.

Summary Table of Preparation Method

Preparation Stage Key Reagents Conditions Outcome
Alkylation of acetylhydrazide Acetylhydrazide, 2-bromoethoxyethane, base, Cu(I) catalyst 0°C to 20°C, 12 h, organic solvent (THF) Acetyl-(2-ethoxyethyl)hydrazine intermediate, ~88% yield
Acidic deprotection and salt formation Acetylated intermediate, concentrated HCl 20°C to 60°C, 4 h, methanol solvent This compound, ~99% yield

Research Findings and Industrial Relevance

  • The two-step method offers a high-yield, cost-effective synthesis route.
  • Use of mild conditions and common reagents reduces environmental and safety concerns.
  • High purity of the final dihydrochloride salt meets requirements for pharmaceutical and chemical synthesis applications.
  • The process is scalable and adaptable to different alkyl hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield substituted hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

In organic chemistry, (2-Ethoxyethyl)hydrazine dihydrochloride serves as a reagent in various synthesis reactions, particularly in preparing hydrazine derivatives and other nitrogen-containing compounds. Its ability to act as a nucleophile facilitates nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals. It acts as a key intermediate in synthesizing drugs with potential therapeutic applications. For instance, it has been investigated for its role in synthesizing anti-cancer agents due to its ability to form reactive intermediates .

Biological Research

In biological studies, this compound is used as a precursor for synthesizing biologically active molecules. It aids in studying enzyme mechanisms and protein interactions, contributing to understanding biological processes at the molecular level .

Industrial Applications

In industrial settings, this compound is employed in producing various chemicals and materials. It functions as a stabilizer and additive in specific industrial processes, enhancing product stability and performance .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a series of hydrazone derivatives that exhibited significant anticancer activity against various cancer cell lines. The compound's ability to form stable intermediates was crucial for achieving high yields of the desired products.

Case Study 2: Enzyme Mechanism Studies

Research focused on the interaction of this compound with specific enzymes revealed insights into enzyme mechanisms. The compound's reactivity allowed researchers to probe active sites and understand catalytic processes better.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of (2-Ethoxyethyl)hydrazine dihydrochloride with structurally related hydrazine dihydrochlorides:

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Solubility Stability
This compound* C₄H₁₂Cl₂N₂O 193.06 Ethoxyethyl ~200 (estimated) High in water, ethanol Moderate
(2-Methoxyethyl)hydrazine dihydrochloride C₃H₁₀Cl₂N₂O 179.03 Methoxyethyl 215–220 Very high in water High
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Phenylethyl 215.5 Moderate in ethanol Low
1,2-Dimethylhydrazine dihydrochloride C₂H₁₀Cl₂N₂ 157.02 Dimethyl 167–169 High in water Low (carcinogenic)

Key Observations :

  • Substituent Effects :
    • Methoxyethyl : Smaller substituent with high polarity, leading to superior water solubility and thermal stability .
    • Ethoxyethyl : Larger than methoxyethyl but less bulky than phenylethyl, balancing solubility and moderate stability.
    • Phenylethyl : Aromatic groups reduce solubility and stability due to steric hindrance and weaker N–N bonds .
  • Stability Trends : Compounds with smaller, electron-donating groups (e.g., methoxyethyl) exhibit higher stability, while bulky or aromatic substituents (e.g., phenylethyl) destabilize the N–N bond .

Biological Activity

(2-Ethoxyethyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C4H14Cl2N2O
  • Molecular Weight : 173.08 g/mol
  • CAS Number : 809282-62-0

Biological Activity Overview

Hydrazines, including this compound, are known for a variety of biological activities. The compound exhibits:

  • Antimicrobial Activity : It has been shown to possess antibacterial properties against various pathogens.
  • Anticancer Potential : Research indicates that hydrazine derivatives can inhibit cancer cell proliferation.
  • Toxicity Concerns : The compound is classified as harmful if swallowed or in contact with skin, highlighting the need for careful handling .

The mechanism of action for this compound is primarily related to its ability to interact with cellular components:

  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.

Anticancer Activity

A study investigated the effects of various hydrazine derivatives on cancer cell lines. The results indicated that:

  • Hydrazine derivatives exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines.
  • The half-maximal inhibitory concentration (IC50) values ranged from 4 μM to 17 μM for different derivatives, suggesting potent anticancer activity .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure:

  • In animal studies, high doses of hydrazine compounds resulted in hepatotoxicity and increased tumor incidence in liver tissues. For instance, Wistar rats exposed to hydrazine showed a dose-dependent increase in liver tumors at higher concentrations .

Data Table: Biological Activities of Hydrazines

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various bacteria
AnticancerIC50 values between 4 μM - 17 μM
HepatotoxicityIncreased liver tumors in rats
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. How should researchers resolve contradictions in reported catalytic efficiencies across reaction systems?

  • Methodology : Benchmark under standardized conditions (25°C, 0.1 M substrate in anhydrous DMF). Compare turnover frequencies (TOF) while varying solvent polarity, substrate steric demands, and catalyst loading (1–5 mol%). Cross-validate with NMR and GC. Solvent coordination effects significantly impact activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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